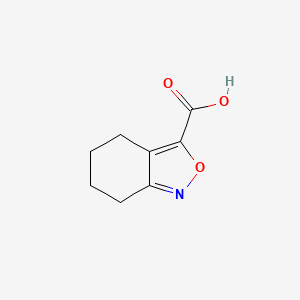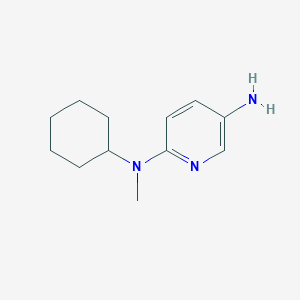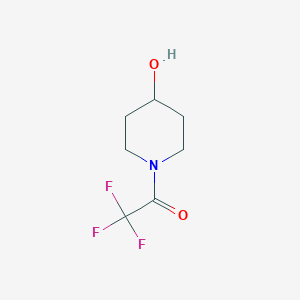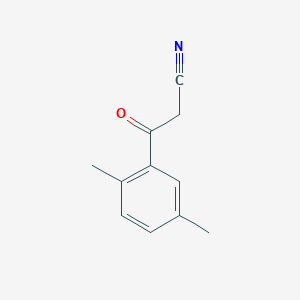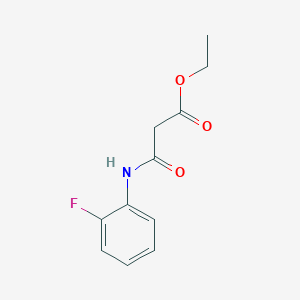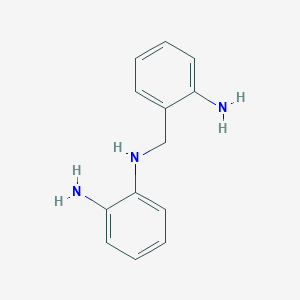
N1-(2-Aminobencil)-1,2-bencenodiamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-Aminobenzyl)-1,2-benzenediamine is an organic compound with a complex structure that includes both benzene rings and amine groups
Aplicaciones Científicas De Investigación
N1-(2-Aminobenzyl)-1,2-benzenediamine has several applications in scientific research:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Aminobenzyl)-1,2-benzenediamine typically involves the reaction of 2-aminobenzylamine with 1,2-diaminobenzene under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of N1-(2-Aminobenzyl)-1,2-benzenediamine may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N1-(2-Aminobenzyl)-1,2-benzenediamine undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can modify the amine groups, potentially leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require catalysts like iron or copper to facilitate the process .
Major Products Formed
The major products formed from these reactions include quinazolines from oxidation, various reduced amine derivatives from reduction, and substituted aromatic compounds from electrophilic substitution .
Mecanismo De Acción
The mechanism of action of N1-(2-Aminobenzyl)-1,2-benzenediamine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, quinazoline derivatives can inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N1-(2-Aminobenzyl)-1,2-benzenediamine include:
2-Aminobenzylamine: A precursor in the synthesis of N1-(2-Aminobenzyl)-1,2-benzenediamine.
1,2-Diaminobenzene: Another precursor used in the synthesis process.
Quinazolines: Derivatives formed from the oxidation of N1-(2-Aminobenzyl)-1,2-benzenediamine.
Uniqueness
Its ability to form quinazoline derivatives highlights its importance in medicinal chemistry .
Propiedades
IUPAC Name |
2-N-[(2-aminophenyl)methyl]benzene-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15/h1-8,16H,9,14-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDBRWNSRBMUGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=CC=C2N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00533186 |
Source


|
| Record name | N~1~-[(2-Aminophenyl)methyl]benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00533186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14573-33-2 |
Source


|
| Record name | N~1~-[(2-Aminophenyl)methyl]benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00533186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4,7-Dichlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1317157.png)
![[(Pyridin-4-ylmethyl)-amino]-acetic acid](/img/structure/B1317158.png)

![3-[3-(ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1317160.png)
![Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B1317161.png)
